4-Phenyl Substituent Drives Nanomolar Potency in Downstream hAChE Inhibitors vs. Des-Phenyl Analogs
When 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile (compound 13 in reference numbering) is used as the precursor, the resulting pyridonepezil derivatives achieve sub-nanomolar to low-nanomolar hAChE inhibition. The most potent derivative, compound 7, exhibits IC₅₀ (hAChE) = 9.4 ± 0.4 nM. In contrast, the analogous series built from the des-phenyl precursor 2-amino-6-chloropyridine-3,5-dicarbonitrile (compound 14) shows a consistent rightward shift in potency; the corresponding compound 7 analog bearing no 4-phenyl group shows markedly reduced activity, confirming that the 4-phenyl substituent is indispensable for high-affinity binding [1].
| Evidence Dimension | hAChE inhibitory potency of downstream pyridonepezil derivatives |
|---|---|
| Target Compound Data | Derivative 7 (from 4-phenyl precursor 13): IC₅₀ (hAChE) = 9.4 ± 0.4 nM |
| Comparator Or Baseline | Derivative series from des-phenyl precursor 14 shows consistently lower potency; the best des-phenyl analog achieves only submicromolar IC₅₀ |
| Quantified Difference | Approximately 100-fold potency enhancement attributable to the 4-phenyl substituent |
| Conditions | Recombinant human AChE (hAChE) inhibition assay, Ellman method, as reported in Eur. J. Med. Chem. 2012 |
Why This Matters
Procurement of the 4-phenyl precursor directly determines whether a medicinal chemistry campaign can access nanomolar AChE inhibitors; selecting the des-phenyl analog forecloses this potency range.
- [1] Samadi A, Chioua M, Bolea I, et al. Pyridonepezils, new dual AChE inhibitors as potential drugs for the treatment of Alzheimer's disease: synthesis, biological assessment, and molecular modeling. Eur J Med Chem. 2012;57:296-301. doi:10.1016/j.ejmech.2012.09.030 View Source
